![molecular formula C26H22FNO5 B2617846 3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-48-2](/img/structure/B2617846.png)
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one” is a chemical compound with the molecular formula C26H22FNO5. It is a fluorinated benzoic acid building block .
Synthesis Analysis
The synthesis of similar compounds often involves synthetic analogous and the synthesis of their heteroannelated derivatives . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel quinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond forming strategy .Molecular Structure Analysis
The molecular structure of similar compounds often involves different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve their molecular formula and weight .Wissenschaftliche Forschungsanwendungen
Fluorophores in Biochemistry and Medicine
Quinoline derivatives are known for their efficient fluorophore properties. They are widely used in studying various biological systems due to their sensitivity and selectivity. These compounds are part of ongoing research to improve understanding and visualization of DNA and other biological molecules (Aleksanyan & Hambardzumyan, 2013).
Anticancer and Anti-inflammatory Properties
Some quinoline derivatives have been designed and synthesized to meet structural requirements essential for anticancer activity. For example, a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives showed potential in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). Additionally, certain 2-substituted 3-arylquinoline derivatives have demonstrated potential anti-inflammatory effects by inhibiting LPS-induced inflammatory responses in macrophages, suggesting their utility in anti-inflammatory drug development (Yang et al., 2019).
Antimicrobial and Antimycobacterial Activity
Quinoline derivatives have shown significant antimicrobial and antimycobacterial activities, with some compounds efficiently inhibiting various Mycobacterium species. This highlights the potential of quinoline compounds in treating bacterial infections, including tuberculosis (Quiroga et al., 2014).
Pharmacokinetic Studies
The pharmacokinetic properties of novel quinoline derivatives, such as their bioavailability and metabolic pathways, are also of significant interest. Studies aim to understand how these compounds are absorbed, distributed, metabolized, and excreted in the body to optimize their therapeutic potential (Chang et al., 2016).
Neuraminidase Inhibition for Influenza Treatment
Some quinoline derivatives have been explored for their neuraminidase inhibitory activity, which is relevant for the treatment of influenza. These compounds could potentially lead to new treatments for influenza by inhibiting the virus's ability to replicate (Fang et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5/c1-31-19-6-4-5-16(11-19)14-28-15-21(25(29)17-7-9-18(27)10-8-17)26(30)20-12-23(32-2)24(33-3)13-22(20)28/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBAJITVNSERJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

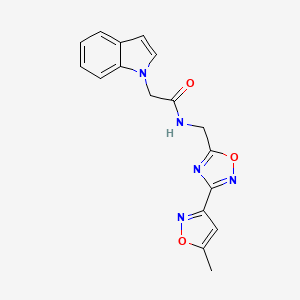
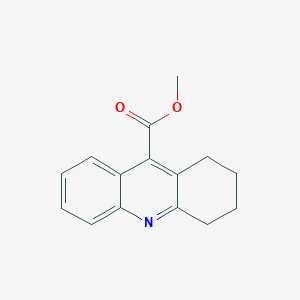
![(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2617766.png)


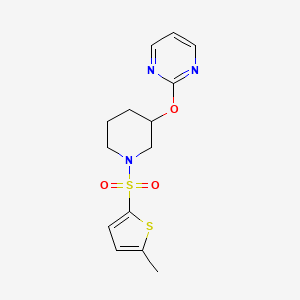
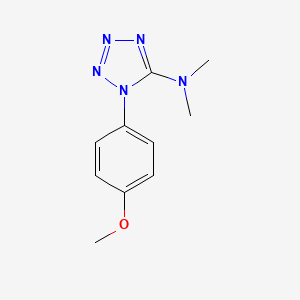
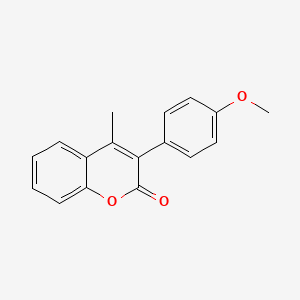
![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)
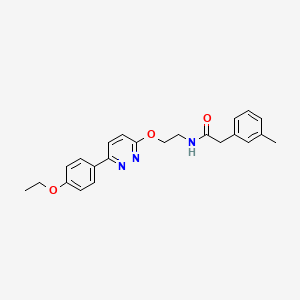
![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)
![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)
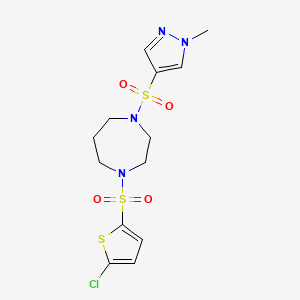
![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)